ethyl 4-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzoate
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Overview
Description
Ethyl 4-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloroaniline moiety, and an ethyl ester of benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of N-(benzenesulfonyl)-3-chloroaniline: This step involves the reaction of 3-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine.
Acetylation: The resulting N-(benzenesulfonyl)-3-chloroaniline is then acetylated using acetic anhydride to form N-(benzenesulfonyl)-3-chloroanilinoacetyl chloride.
Coupling with Ethyl 4-aminobenzoate: The final step involves the reaction of N-(benzenesulfonyl)-3-chloroanilinoacetyl chloride with ethyl 4-aminobenzoate in the presence of a base such as triethylamine to yield this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation or reduction reactions, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid .
Scientific Research Applications
Ethyl 4-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 4-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzoate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The benzenesulfonyl group is known to interact with serine residues in enzymes, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[[2-(benzenesulfonyl)acetyl]amino]benzoate
- Ethyl 4-[[2-(benzenesulfonyl)-3-methylanilino]acetyl]amino]benzoate
- Ethyl 4-[[2-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzoate
Uniqueness
Ethyl 4-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzoate is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the aniline ring .
Properties
IUPAC Name |
ethyl 4-[[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5S/c1-2-31-23(28)17-11-13-19(14-12-17)25-22(27)16-26(20-8-6-7-18(24)15-20)32(29,30)21-9-4-3-5-10-21/h3-15H,2,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXNWZGVDGEZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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